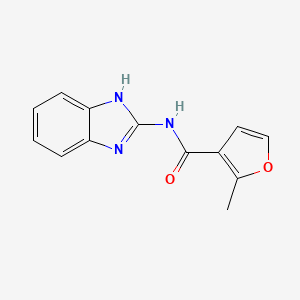

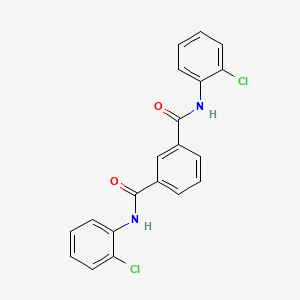

N-1H-benzimidazol-2-yl-2-methyl-3-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

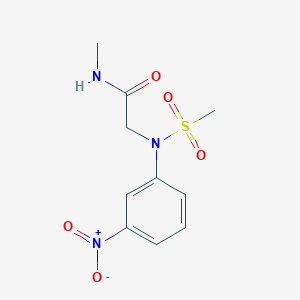

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It consists of a fused five and six-membered ring, with two nitrogen atoms in the five-membered imidazole ring .Chemical Reactions Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the synthesis of a wide range of derivatives .

Applications De Recherche Scientifique

Antiparasitic Activity

Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-methyl-3-furamide, have shown promising antiparasitic activity. They have been particularly effective against parasites like Trichinella spiralis. These compounds have been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin .

Antioxidant Properties

In addition to their antiparasitic activity, benzimidazole derivatives also exhibit antioxidant properties. They have been found to effectively scavenge peroxyl radicals . This dual functionality makes them potential candidates for the treatment of diseases where oxidative stress plays a significant role .

Chemotherapeutic Agents

Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Pain Management

Benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, indicating their potential use in pain management .

Extraction and Complexation Studies

Benzimidazole derivatives have been used as extractants for trivalent lanthanides, Ln3+, and actinides, An3+. They have exhibited satisfactory extractability even under acidic conditions .

Broad-Spectrum Pharmacological Properties

Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Mécanisme D'action

The mechanism of action of benzimidazole derivatives in biological systems varies widely and depends on the specific compound. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting their function .

Physical and Chemical Properties Benzimidazole compounds are typically solid at room temperature. They have varying solubility in water depending on the specific substituents present in the compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-9(6-7-18-8)12(17)16-13-14-10-4-2-3-5-11(10)15-13/h2-7H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKJZMTPNPCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)

![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)